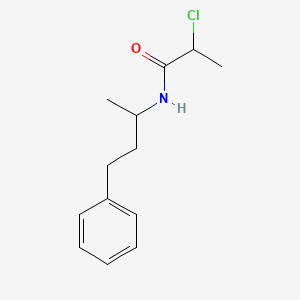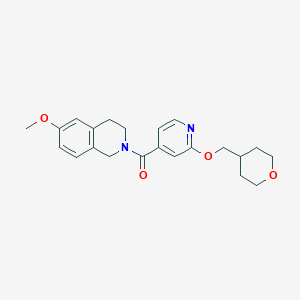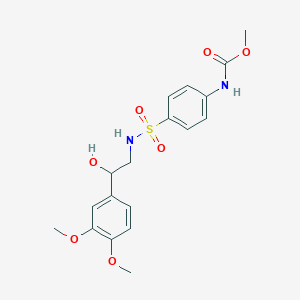![molecular formula C24H29N3O2 B2715924 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-43-5](/img/structure/B2715924.png)
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide range of interesting biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis
The structure of the 6H-indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass and elemental analysis .Chemical Reactions Analysis
These N-propargyl-6H-indolo[2,3-b]quinoxaline derivatives were subjected to cycloaddition with a series of substituted aromatic azides in the presence of CuI as a catalyst .Physical and Chemical Properties Analysis
Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline involves palladium-catalyzed C-N and C-C coupling reactions. These compounds exhibit green or yellow emission, enhanced thermal stability, and higher glass transition temperatures due to the dipolar 6H-indolo[2,3-b]quinoxaline segment. The synthesis techniques also include reactions under specific conditions to produce derivatives with high yields, showcasing the versatility of 6H-indolo[2,3-b]quinoxaline as a core structure for developing new compounds with desirable optical and thermal properties (Thomas & Tyagi, 2010).
Electroluminescence and Organic Light-Emitting Diodes (OLEDs)
Indoloquinoxaline derivatives have been synthesized and characterized for their potential in electroluminescence and as electron-transporting and emitting layers in OLEDs. The incorporation of polyaromatic hydrocarbons with the 6H-indolo[2,3-b]quinoxaline chromophore has been shown to reduce nonradiative deactivation processes, improving emission properties and device performance (Tyagi, Venkateswararao, & Thomas, 2011).
Biological Interactions and Applications
- DNA Intercalation and Pharmacological Activities: The planar structure of 6H-indolo[2,3-b]quinoxaline allows it to intercalate with DNA, contributing to its pharmacological activities. The thermal stability of the DNA-6H-indolo[2,3-b]quinoxaline complex is crucial for its anticancer, antiviral, and other activities. This thermal stability is influenced by the substituents and side chains on the nucleus, as well as their orientation towards the DNA's minor groove, providing a basis for designing molecules with varied biological activities (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs): 6H-Indolo[2,3-b]quinoxaline-based organic dyes, when applied as photosensitizers in DSSCs, show significant photovoltaic performance. By introducing different electron-rich π-conjugated bridges to the 6H-indolo[2,3-b]quinoxaline and cyanoacrylic acid anchoring group, researchers developed dyes that achieved notable power conversion efficiencies. This highlights the potential of 6H-indolo[2,3-b]quinoxaline derivatives in renewable energy technologies (Qian, Gao, Zhu, Lu, & Zheng, 2015).
Wirkmechanismus
Target of Action
The primary target of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound, similar to other indolo[2,3-b]quinoxaline derivatives, predominantly intercalates into the DNA helix .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix affects the normal functioning of the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, contributing to its cytotoxic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and solubility in different solvents can affect its bioavailability and efficacy . .
Zukünftige Richtungen
Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential of these compounds in treating various diseases, including cancer and viral infections .
Biochemische Analyse
Biochemical Properties
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high solubility, making it a promising candidate for use in nonaqueous redox flow batteries . It has also been reported to show good binding affinity to DNA, which could potentially influence its interactions with various enzymes and proteins .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This process disrupts vital processes for DNA replication, which could potentially explain the cytotoxic effects observed in some studies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated remarkable stability, with a high capacity retention over extended periods of H-cell cycling . This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZGXGFBQENQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea](/img/structure/B2715843.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)


![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)


